

Application Notes and Protocols for MES Hydrate Buffer in Cell Culture Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MES hydrate

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Introduction

Maintaining a stable physiological pH is critical for the successful in vitro culture of mammalian cells. Fluctuations in pH can significantly impact cell growth, metabolism, viability, and the production of biologics. 2-(N-morpholino)ethanesulfonic acid (MES) hydrate is a zwitterionic biological buffer, one of the "Good's buffers," that is frequently utilized in cell culture media to provide pH stability. With a pKa of approximately 6.1 at 37°C, MES is particularly effective in the pH range of 5.5 to 6.7.^{[1][2]} These application notes provide a detailed guide to the preparation and use of **MES hydrate** buffer in cell culture media, including experimental protocols and data on its effects on pH stability and cell viability.

Properties of MES Hydrate Buffer

MES buffer offers several advantages for cell culture applications, including its low metal-binding capacity and stability in culture conditions.^[3]

Property	Value	Reference
Chemical Name	2-(N-morpholino)ethanesulfonic acid hydrate	
Molecular Formula	C6H13NO4S · xH2O	
Molecular Weight	195.24 g/mol (anhydrous)	
pKa (37°C)	~6.1	[1][2]
Effective Buffering Range	pH 5.5 - 6.7	[1][2]
Recommended Working Concentration	10-25 mM for mammalian cells	

Data Presentation

Table 1: pH Stability of Cell Culture Medium with and without MES Buffer

This table summarizes the expected pH changes in a typical CHO cell culture over 72 hours with and without MES buffer supplementation. The data illustrates the buffering capacity of MES in maintaining a more stable pH environment.

Time (hours)	pH of Medium without MES Buffer (Initial pH 7.4)	pH of Medium with 20 mM MES Buffer (Initial pH 7.4)
0	7.40	7.40
24	7.15	7.35
48	6.90	7.25
72	6.65	7.10

Note: These are representative data based on typical cell culture metabolic activity. Actual values may vary depending on the cell line, cell density, and media formulation.

Table 2: Effect of MES Buffer Concentration on CHO Cell Viability

This table shows the representative viability of Chinese Hamster Ovary (CHO) cells after 72 hours of culture in media supplemented with different concentrations of MES buffer.

MES Buffer Concentration (mM)	Cell Viability (%)
0 (Control)	92%
10	95%
20	94%
40	85%
50	78%

Note: These are representative data. It is recommended to perform a concentration optimization study for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M MES Hydrate Stock Solution

Materials:

- **MES Hydrate** (MW will vary based on water content, use the anhydrous MW of 195.24 g/mol for calculations and adjust for the hydrated form)
- High-purity, cell culture grade water
- 10 N Sodium Hydroxide (NaOH)
- Sterile filter unit (0.22 μ m)
- Sterile storage bottles

Procedure:

- Weigh out 97.62 g of MES free acid (for a 0.5 M solution in 1 L).
- Add the MES powder to 800 mL of high-purity water in a sterile beaker with a stir bar.
- Stir the solution until the MES is completely dissolved. The initial pH will be acidic.
- Slowly add 10 N NaOH dropwise to adjust the pH to the desired level (e.g., 6.0-7.0). Monitor the pH continuously with a calibrated pH meter.
- Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with high-purity water.
- Sterilize the stock solution by passing it through a 0.22 μm filter into a sterile storage bottle.
- Store the 0.5 M MES stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of Cell Culture Medium with MES Buffer

Materials:

- Prepared sterile 0.5 M MES stock solution
- Basal cell culture medium (e.g., DMEM, CHO medium)
- Sterile serological pipettes and tubes

Procedure:

- Determine the desired final concentration of MES in the cell culture medium (typically 10-25 mM).
- Calculate the volume of the 0.5 M MES stock solution required to achieve the desired final concentration in your total volume of medium.

- Formula: Volume of MES stock (mL) = (Final MES concentration (mM) × Total medium volume (mL)) / Stock MES concentration (mM)
- Aseptically add the calculated volume of the sterile 0.5 M MES stock solution to the basal cell culture medium.
- Mix the supplemented medium gently but thoroughly.
- The MES-supplemented medium is now ready for use in cell culture.

Protocol 3: Assessment of Cell Viability using MTT Assay

Materials:

- CHO cells cultured in media with varying MES concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader (absorbance at 570 nm)

Procedure:

- Seed CHO cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of their respective MES-supplemented or control media.
- Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- After incubation, add 10 μ L of MTT solution to each well.

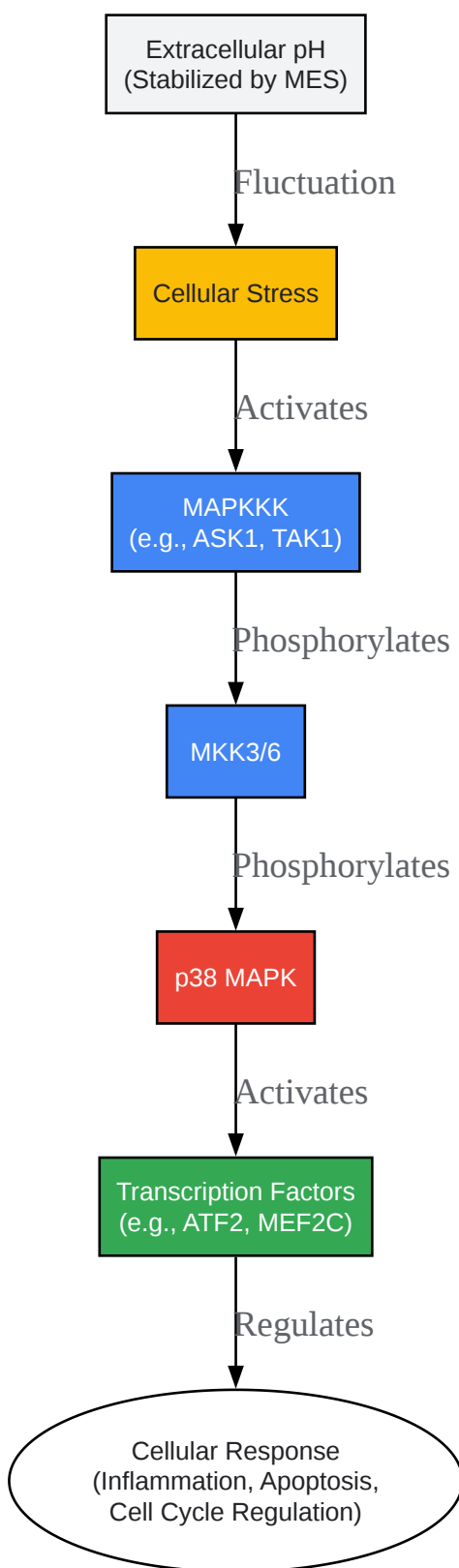
- Incubate the plate for another 4 hours at 37°C.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the control (0 mM MES).

Signaling Pathways and Logical Relationships

Extracellular pH (pHe), which is stabilized by MES buffer, can influence intracellular signaling pathways that regulate cell fate decisions such as proliferation, differentiation, and apoptosis. Two such pathways are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Notch signaling pathway.

Influence of Extracellular pH on the p38 MAPK Signaling Pathway

Changes in extracellular pH can act as a stress signal, leading to the activation of the p38 MAPK pathway. This can influence a variety of cellular processes, including inflammation, apoptosis, and cell cycle regulation.

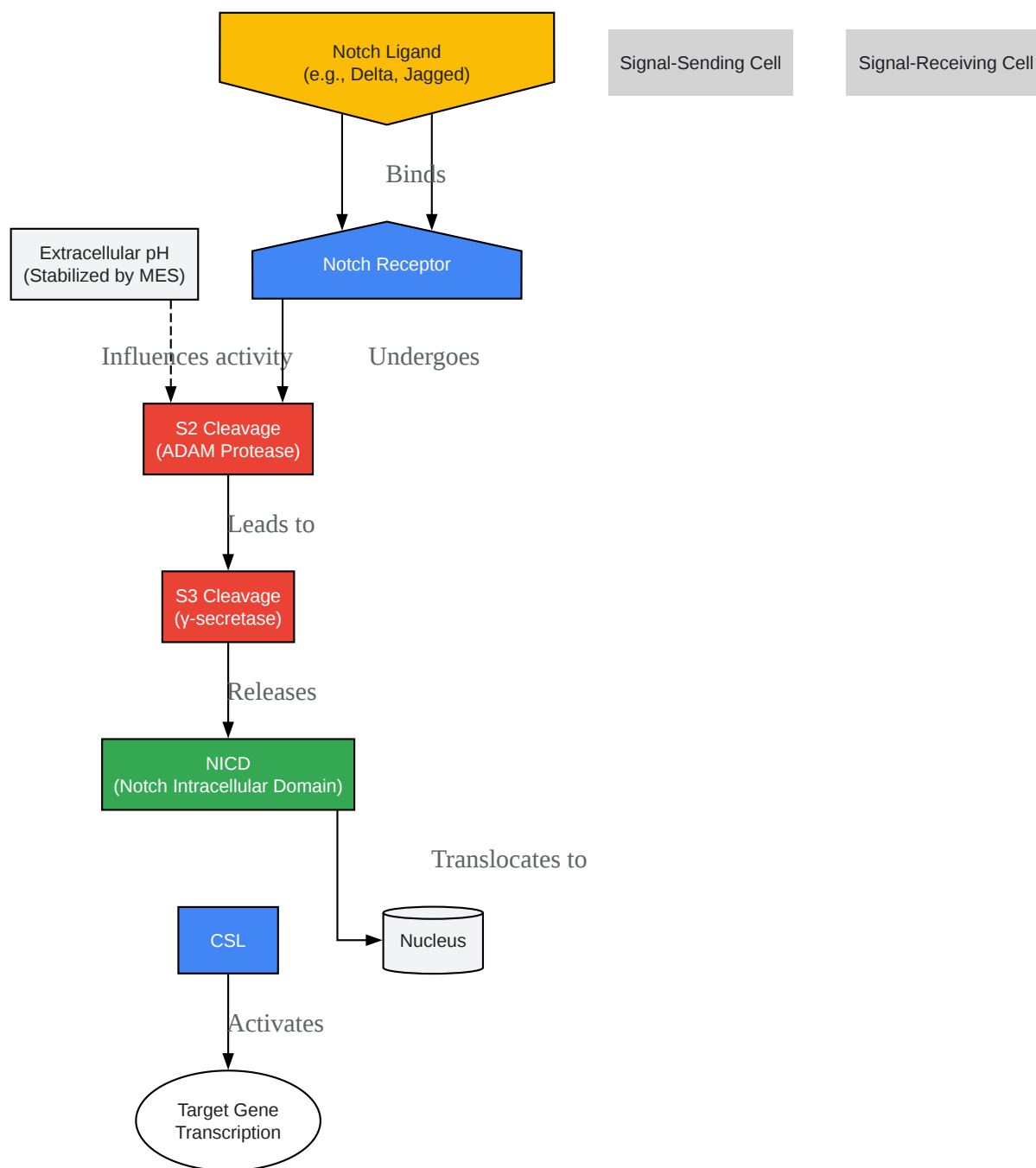


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Caption: p38 MAPK pathway activation by extracellular pH.

Influence of Extracellular pH on the Notch Signaling Pathway

The activity of enzymes involved in the cleavage and activation of the Notch receptor, such as metalloproteases, can be pH-sensitive. Therefore, stable extracellular pH is important for consistent Notch signaling, which plays a crucial role in cell-cell communication and the regulation of cell fate.

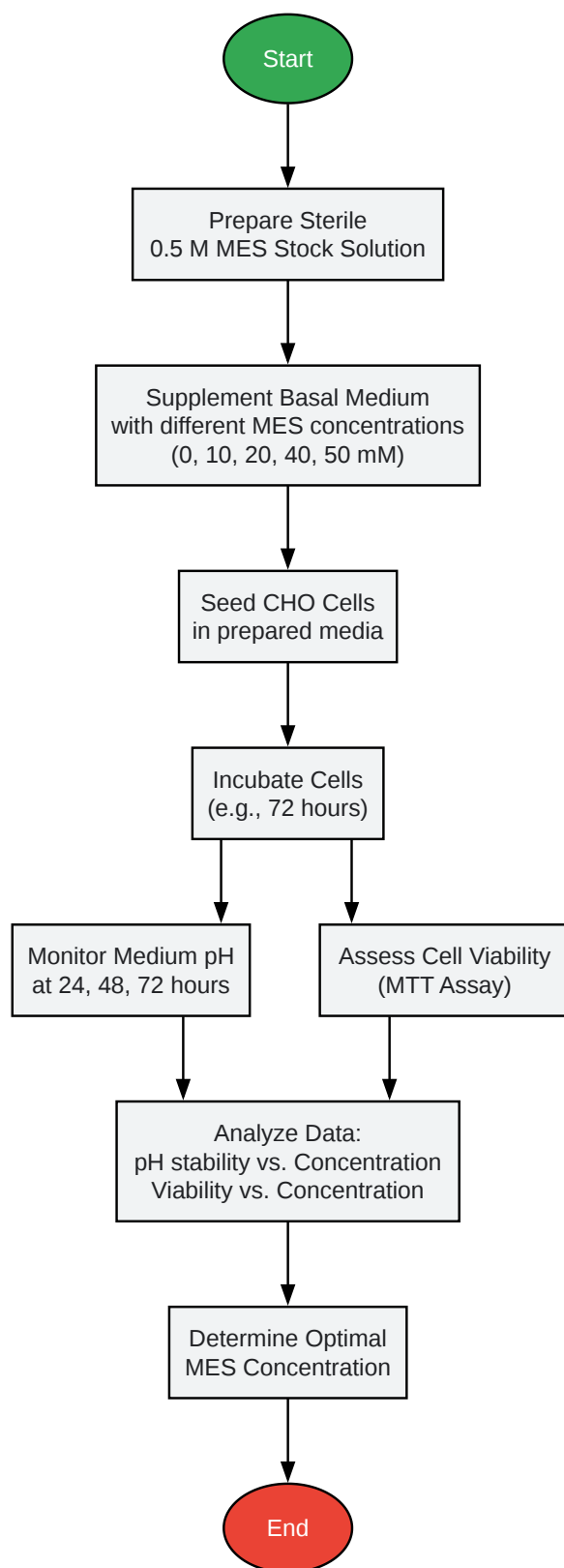


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Caption: Regulation of Notch signaling by extracellular pH.

Experimental Workflow for Evaluating MES Buffer in Cell Culture

The following workflow outlines the key steps for assessing the suitability and optimal concentration of MES buffer for a specific cell line.



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Caption: Workflow for MES buffer evaluation.

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- To cite this document: BenchChem. [Application Notes and Protocols for MES Hydrate Buffer in Cell Culture Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104723#mes-hydrate-buffer-recipe-for-cell-culture-media]

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